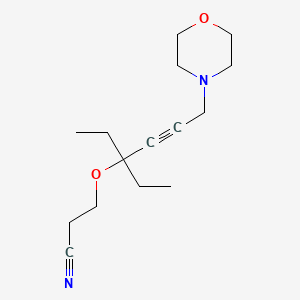
3-(3-Ethyl-6-morpholin-4-ylhex-4-yn-3-yl)oxypropanenitrile
Overview
Description
3-(3-Ethyl-6-morpholin-4-ylhex-4-yn-3-yl)oxypropanenitrile is a complex organic compound that features a morpholine ring, an alkyne group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Ethyl-6-morpholin-4-ylhex-4-yn-3-yl)oxypropanenitrile typically involves multiple steps:
Formation of the Alkyne Intermediate: The initial step involves the formation of an alkyne intermediate through a reaction between an appropriate alkyne precursor and an ethylating agent under basic conditions.
Morpholine Ring Introduction: The alkyne intermediate is then reacted with morpholine in the presence of a suitable catalyst to introduce the morpholine ring.
Nitrile Group Addition: Finally, the nitrile group is introduced through a nucleophilic substitution reaction using a cyanating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-Ethyl-6-morpholin-4-ylhex-4-yn-3-yl)oxypropanenitrile can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Diketones or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
3-(3-Ethyl-6-morpholin-4-ylhex-4-yn-3-yl)oxypropanenitrile has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders due to the presence of the morpholine ring.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.
Chemical Biology: It can be used as a probe to study various biochemical pathways and interactions due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 3-(3-Ethyl-6-morpholin-4-ylhex-4-yn-3-yl)oxypropanenitrile depends on its application:
Medicinal Chemistry: It may interact with specific enzymes or receptors in the body, modulating their activity. The morpholine ring can mimic natural substrates or inhibitors, leading to potential therapeutic effects.
Materials Science: The compound can form stable complexes with metals or other materials, influencing their properties and behavior.
Comparison with Similar Compounds
Similar Compounds
3-Ethyl-6-(4-morpholinyl)-4-hexyn-3-yl acetate: Similar structure but with an acetate group instead of a nitrile group.
3-(3-Ethyl-6-morpholin-4-ylhex-4-yn-3-yl)oxypropanoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
Uniqueness
3-(3-Ethyl-6-morpholin-4-ylhex-4-yn-3-yl)oxypropanenitrile is unique due to the combination of the nitrile group, morpholine ring, and alkyne group, which provides a versatile platform for various chemical modifications and applications.
Properties
IUPAC Name |
3-(3-ethyl-6-morpholin-4-ylhex-4-yn-3-yl)oxypropanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-3-15(4-2,19-12-6-8-16)7-5-9-17-10-13-18-14-11-17/h3-4,6,9-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTOARGAOWBCXFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C#CCN1CCOCC1)OCCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















